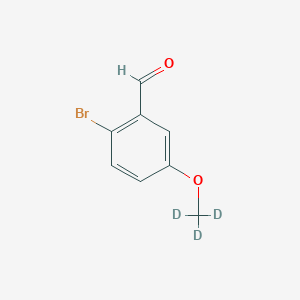

2-Bromo-5-methoxy-d3-benzaldehyde

Description

2-Bromo-5-methoxy-d3-benzaldehyde is a deuterated aromatic aldehyde derivative. Its structure features a benzaldehyde core substituted with a bromine atom at the 2-position and a deuterated methoxy (-OCD₃) group at the 5-position. The deuterium substitution at the methoxy group enhances metabolic stability and reduces hydrogen-related degradation, making it valuable in isotopic labeling studies, pharmacokinetic research, and NMR spectroscopy applications .

Properties

IUPAC Name |

2-bromo-5-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKTMIWQCNZST-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-d3-benzaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by deuteration. One common method is:

Bromination: 5-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the second position.

Deuteration: The brominated product is then subjected to deuterium exchange reactions using deuterated solvents like deuterium oxide (D2O) or deuterated chloroform (CDCl3) to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 2-Bromo-5-methoxy-d3-benzaldehyde follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial reactors to ensure uniform bromination.

Efficient deuteration: Employing high-purity deuterated reagents to achieve maximum deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-d3-benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and catalysts such as palladium.

Oxidation: Potassium permanganate, sulfuric acid, and water.

Reduction: Sodium borohydride, ethanol, and water.

Major Products Formed

Substitution: 2-Amino-5-methoxy-d3-benzaldehyde, 2-Thio-5-methoxy-d3-benzaldehyde.

Oxidation: 2-Bromo-5-methoxy-d3-benzoic acid.

Reduction: 2-Bromo-5-methoxy-d3-benzyl alcohol.

Scientific Research Applications

2-Bromo-5-methoxy-d3-benzaldehyde is used in various scientific research applications:

Chemistry: As a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: In labeling studies to track metabolic pathways and enzyme interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-d3-benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity. The deuterium atoms provide stability and can be used to trace the compound’s pathway in metabolic studies.

Comparison with Similar Compounds

2-Bromo-5-methoxybenzaldehyde (Non-deuterated)

- Structure : Benzaldehyde with Br (2-position) and -OCH₃ (5-position).

- Key Data :

- Comparison: The non-deuterated version lacks isotopic labeling benefits but is easier to synthesize. Deuterated analogs (e.g., -OCD₃) exhibit altered vibrational frequencies (e.g., O-D stretching ~2500 cm⁻¹ vs. O-H ~3300 cm⁻¹) and improved metabolic stability .

3-Bromo-5-chloro-2-methoxybenzaldehyde (CAS 25299-26-7)

- Structure : Br (3-position), Cl (5-position), and -OCH₃ (2-position).

- Key Properties :

- Enhanced electrophilicity due to electron-withdrawing Cl and Br substituents.

- Higher molecular weight (265.47 g/mol) compared to 2-bromo-5-methoxy-d3-benzaldehyde (~231 g/mol).

- Applications : Used as an intermediate in agrochemical synthesis due to halogen-driven reactivity .

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

- Structure : Br (3-position), -OH (2-position), and bulky tert-butyl (5-position).

- Key Data :

- Comparison :

5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde (CAS 590360-00-2)

- Structure : Br (5-position), -O-(3-CF₃-benzyl) (2-position).

- Key Properties :

- Electron Effects : The CF₃ group is strongly electron-withdrawing, activating the aldehyde for nucleophilic attacks.

- Lipophilicity : Higher logP (~3.2) due to the trifluoromethylbenzyl group.

- Applications: Potential use in pharmaceutical intermediates targeting CNS disorders .

3-Bromo-5-(methoxymethoxy)benzaldehyde (CAS 770718-89-3)

- Structure : Br (3-position), -OCH₂OCH₃ (5-position).

- Key Data :

- Protecting Group : Methoxymethoxy (-OCH₂OCH₃) acts as a temporary protecting group for aldehydes.

- Comparison :

Critical Analysis of Substituent Effects

- Halogens (Br/Cl) : Increase molecular weight and electrophilicity, enhancing reactivity in cross-coupling reactions .

- Methoxy vs. Deuterated Methoxy : Deuterated groups reduce metabolic degradation but may require specialized synthesis routes .

- Steric vs. Electronic Effects : Bulky groups (e.g., tert-butyl) hinder reactions, while electron-withdrawing groups (e.g., CF₃) activate electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.